molecular formula C6H11NO2 B112476 3-Amino-3-cyclopropylpropanoic acid CAS No. 331633-72-8

3-Amino-3-cyclopropylpropanoic acid

Cat. No. B112476
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropyl-beta-alanine, is an amino acid derivative . It has a molecular weight of 129.16 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of 3-Amino-3-cyclopropylpropanoic acid is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) .


Physical And Chemical Properties Analysis

3-Amino-3-cyclopropylpropanoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 129.16 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

3-Amino-3-cyclopropylpropanoic acid is utilized in medicinal chemistry for the structural modification of natural products . By introducing amino acids into drug compounds, researchers can enhance the solubility, activity, and targeting of pharmaceuticals, potentially reducing adverse effects.

Biochemistry Research

In biochemistry, this compound is of interest due to its structural similarity to amino acids that are fundamental to protein synthesis . It can be used to study enzyme reactions, metabolic pathways, and amino acid transport mechanisms.

Industrial Applications

Industrially, 3-Amino-3-cyclopropylpropanoic acid is available for use in various chemical syntheses and as an intermediate in the production of more complex compounds . Its purity and stability under different conditions make it suitable for industrial-scale applications.

Food Technology

While not directly used in food technology, amino acids like 3-Amino-3-cyclopropylpropanoic acid can be studied for their potential as flavor enhancers or nutritional supplements due to their structural properties .

Environmental Applications

Research into the environmental applications of amino acids often involves studying their biodegradability and interactions with environmental contaminants . 3-Amino-3-cyclopropylpropanoic acid could be examined for its environmental fate and impact.

Materials Science

In materials science, amino acids can contribute to the development of new materials with improved properties. 3-Amino-3-cyclopropylpropanoic acid may be used in the synthesis of polymers or as a building block for nanomaterials .

Analytical Chemistry

This compound can be used as a reference or standard in analytical chemistry to calibrate instruments or validate analytical methods due to its defined structure and properties .

Pharmacology

In pharmacology, 3-Amino-3-cyclopropylpropanoic acid can be investigated for its pharmacokinetic properties and as a potential precursor for the synthesis of therapeutic agents .

Safety And Hazards

The safety information for 3-Amino-3-cyclopropylpropanoic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

3-Amino-3-cyclopropylpropanoic acid is of increasing interest in scientific research due to its unique properties and potential applications. It is also used in the synthesis of other compounds .

properties

IUPAC Name

3-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436203
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-cyclopropylpropanoic acid

CAS RN

331633-72-8
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of cyclopropanecarboxaldehyde (150.2 g, 2.1 mol), ammonium acetate (329.9 g, 4.3 mol), malonic acid (223 g, 2.1 mol), and ethanol (850 mL) was stirred at reflux for 19 h. The reaction was analyzed by LCMS and determined to be complete. The mixture was allowed to cool to room temperature. The heterogeneous mixture was further cooled with an ice-bath and stirred 3 h prior to collecting the solid precipitate by suction filtration. The cake was washed with cold ethanol (displacement wash: 250 mL) and the solids dried under vacuum to provide 146.5 g of the desired compound (53% yield) as a white solid. mp: 206-208° C.
Quantity
150.2 g
Type
reactant
Reaction Step One
Quantity
329.9 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Wang, RB Silverman - Journal of Enzyme Inhibition and …, 2004 - Taylor & Francis
The antiepilepsy drug vigabatrin (1; 4-aminohex-5-enoic acid; γ-vinyl GABA) is a mechanism-based inactivator of the pyridoxal 5'-phosphate (PLP)-dependent enzyme γ-aminobutyric …
Number of citations: 14 www.tandfonline.com
S Zhou, S Wang, J Wang, Y Nian… - European Journal of …, 2018 - Wiley Online Library
… Nickel(II) (R)-N-(2-Benzoyl-4-chlorophenyl)-1-ethyl-2-methylpyrrolidine-2-carboxamide/(S)-3-amino-3-cyclopropylpropanoic Acid Schiff Base Complex [(R)(2S)-21q]: Brown solid (50.0 …
Y Zhang, X Yan, J Cao, P Weng, D Miao… - The Journal of …, 2020 - ACS Publications
… More rigid β-amino acids, 3-aminobutanoic acid, 3-amino-4-methylpentanoic acid, 3-amino-3-cyclopropylpropanoic acid, and β-phenylalanine, were next introduced to create S-2, S-3, …
Number of citations: 4 pubs.acs.org
Z Wang - 2005 - search.proquest.com
… The first target molecule, 3-amino-3-cyclopropylpropanoic acid (1), was synthesized by a Mannich reaction following a patent procedure (Scheme 2.2). The amino group was then Boc …
Number of citations: 0 search.proquest.com

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